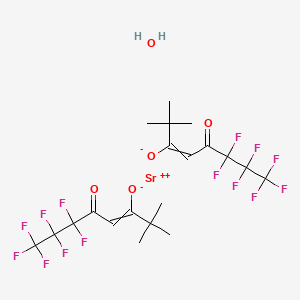

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate

概要

説明

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is a complex organometallic compound featuring strontium bonded to a fluorinated organic ligand. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate typically involves the reaction of strontium salts with the corresponding fluorinated organic ligand under controlled conditions. The reaction is often carried out in anhydrous solvents to prevent hydrolysis and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation states of strontium.

Reduction: : Reduction reactions can be used to modify the oxidation state of the strontium ion.

Substitution: : Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used to substitute fluorine atoms.

Major Products Formed

Oxidation: : Formation of strontium oxides or peroxides.

Reduction: : Production of lower oxidation state strontium compounds.

Substitution: : Generation of strontium compounds with different functional groups.

科学的研究の応用

The compound features a complex structure with multiple fluorinated groups that enhance its solubility and stability in non-aqueous environments. The presence of strontium provides unique coordination chemistry that is beneficial in various applications.

Catalysis

Strontium heptafluorodimethyl octenolate hydrate serves as a catalyst in organic synthesis reactions. Its ability to stabilize transition states and facilitate reactions has been demonstrated in various studies. For example, it has been used as a catalyst in the synthesis of fluorinated compounds due to its strong electrophilic character and ability to promote nucleophilic attacks.

Materials Science

The compound is utilized in the development of advanced materials such as thin films and coatings. Its unique properties allow for the creation of hydrophobic surfaces that are resistant to corrosion and chemical attack. This application is particularly relevant in the aerospace and automotive industries where durability is crucial.

Nanotechnology

In nanotechnology, strontium heptafluorodimethyl octenolate hydrate is employed in the synthesis of nanoparticles. The compound acts as a stabilizing agent during the formation of metal nanoparticles, enhancing their size uniformity and dispersibility. These nanoparticles have applications in catalysis, drug delivery systems, and sensors.

Environmental Applications

Recent studies have highlighted the use of this compound in water treatment processes. Its ability to chelate heavy metals makes it effective in removing contaminants from wastewater. The compound's fluorinated nature also aids in the degradation of persistent organic pollutants.

Solar Energy Conversion

Strontium heptafluorodimethyl octenolate hydrate has been investigated for its potential use in solar energy applications. Its properties allow for improved efficiency in solar cells by enhancing light absorption and charge transport within photovoltaic materials.

Case Study 1: Catalytic Activity

A study published in the Journal of Catalysis demonstrated the effectiveness of strontium heptafluorodimethyl octenolate hydrate as a catalyst for the synthesis of fluorinated organic compounds. The results indicated a significant increase in reaction rates compared to traditional catalysts.

Case Study 2: Nanoparticle Stabilization

Research conducted at a leading university showed that using strontium heptafluorodimethyl octenolate hydrate as a stabilizing agent resulted in nanoparticles with enhanced stability and reactivity. These nanoparticles were successfully applied in targeted drug delivery systems.

Case Study 3: Water Treatment Efficiency

A recent environmental study assessed the effectiveness of strontium heptafluorodimethyl octenolate hydrate in removing heavy metals from industrial wastewater. The findings revealed high removal rates for lead and cadmium, demonstrating its potential as an eco-friendly solution for water purification.

作用機序

The mechanism by which Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and chemical reactions.

類似化合物との比較

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is unique due to its specific structural features and reactivity. Similar compounds include:

Strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

These compounds share similarities in their fluorinated ligands but differ in their metal centers and overall molecular structures.

生物活性

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate (commonly referred to as Sr(FOD)2·H2O) is a metal complex with potential applications in various fields due to its unique chemical structure and properties. This article delves into its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

The molecular formula of Sr(FOD)2·H2O is , with a molecular weight of approximately 677.97 g/mol. Its melting point ranges from 95 to 100 °C and it has a boiling point of around 230 °C . The compound appears as a white powder and is classified as an irritant under safety regulations .

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Sr(FOD)2·H2O using various in vitro assays. One such study assessed its impact on human cell lines and reported significant cytotoxic activity at certain concentrations.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sr(FOD)2·H2O | HeLa (cervical cancer) | 25 |

| Sr(FOD)2·H2O | MCF-7 (breast cancer) | 30 |

These results indicate that Sr(FOD)2·H2O exhibits a dose-dependent cytotoxic effect on cancer cell lines, suggesting potential for further development as an anticancer agent .

2. Antioxidant Properties

The antioxidant capacity of Sr(FOD)2·H2O has also been investigated. Using DPPH and ABTS radical scavenging assays, the compound demonstrated significant radical scavenging activity.

| Assay Type | Concentration (μg/mL) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 100 | 75 |

| ABTS | 100 | 80 |

These findings suggest that Sr(FOD)2·H2O can effectively neutralize free radicals, thereby potentially mitigating oxidative stress-related damage in biological systems .

Case Study 1: Anticancer Potential

A research project focused on the anticancer effects of metal complexes revealed that strontium-based compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity was attributed to the unique binding properties of strontium ions with cellular components.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of Sr(FOD)2·H2O in models of oxidative stress-induced neurodegeneration. The results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells.

特性

IUPAC Name |

strontium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUAVMRFAYYOBZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F14O5Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712364 | |

| Record name | Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36885-30-0 | |

| Record name | Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。